Cobalt(2+);prop-1-ene
Description
Historical Context of Transition Metal-Olefin Chemistry
The field of transition metal-olefin chemistry traces its origins back to 1827 with the synthesis of what is now known as Zeise's salt, K[PtCl₃(C₂H₄)]·H₂O, by the Danish chemist William Christopher Zeise. nih.govnih.govucm.esacs.org This remarkable compound, which features an ethylene (B1197577) molecule coordinated to a platinum(II) center, was one of the first organometallic compounds to be synthesized and challenged the prevailing theories of chemical bonding at the time. nih.govnih.gov It took over a century for the true nature of the bonding in such complexes to be elucidated.
A major breakthrough in understanding this interaction came in the 1950s with the development of the Dewar-Chatt-Duncanson model. nih.govrsc.orgresearchgate.netrsc.orgnih.govacs.org This model describes the bonding in terms of a synergistic interaction involving two main components: a σ-donation of electron density from the filled π-orbital of the olefin to an empty d-orbital on the metal, and a π-back-donation of electron density from a filled d-orbital on the metal to the empty π* antibonding orbital of the olefin. nih.govrsc.orgresearchgate.netrsc.orgnih.govacs.org This model successfully explains the stability of these complexes and the observed changes in the olefin's bond length and vibrational frequencies upon coordination. nih.govrsc.org
Significance of Cobalt in Olefin Transformations
Cobalt has emerged as a particularly significant transition metal in the realm of olefin transformations due to its versatile catalytic activity and relative abundance. Cobalt-based catalysts are instrumental in a variety of industrial processes involving olefins, most notably hydroformylation. The hydroformylation of olefins, also known as the oxo process, is a method for producing aldehydes from alkenes, hydrogen, and carbon monoxide. utwente.nlbohrium.com Cobalt carbonyl complexes, such as dicobalt octacarbonyl (Co₂(CO)₈), are effective catalysts for this reaction, particularly with propene to produce butanal. utwente.nlbohrium.commdpi.comchemrxiv.org
Beyond hydroformylation, cobalt catalysts are also employed in the oxidation and hydrogenation of olefins. For instance, cobalt-containing materials have been shown to catalyze the oxidative dehydrogenation of propane (B168953) to propene and the total oxidation of propene. researchgate.netrsc.orgnih.gov Furthermore, heterogeneous cobalt catalysts are effective in the hydrogenation of various olefins, including terminal and internal double bonds. rsc.org The ability of cobalt complexes to activate olefins makes them crucial in the synthesis of a wide range of valuable chemical products. nih.gov
Scope and Research Objectives for Cobalt(II);prop-1-ene (B156429) Systems
While the broader field of cobalt-catalyzed olefin transformations is well-established, the specific coordination chemistry of a simple "Cobalt(2+);prop-1-ene" complex is less well-defined in terms of a stable, isolable compound. The interaction between Co(II) and propene is often transient, occurring as a key step within a larger catalytic cycle.
The primary research objective when studying such systems is to understand the nature of the Co(II)-propene bond and its influence on the reactivity of the propene molecule. This involves characterizing the electronic and structural properties of the coordinated propene, often through a combination of spectroscopic techniques and computational modeling. While a simple salt of [Co(prop-1-ene)]²⁺ may not be readily isolated, understanding the properties of this interaction is crucial for optimizing catalytic processes where it plays a role.
Detailed research findings on the direct interaction between Co(II) and prop-1-ene are primarily derived from computational studies and the observation of transient species in catalytic reactions. Theoretical calculations, such as Density Functional Theory (DFT), provide valuable insights into the energetics and geometry of such complexes. For example, computational studies on cobalt-catalyzed hydroformylation of propene suggest that the coordination of propene to the cobalt center is a key step in the catalytic cycle. mdpi.comchemrxiv.org
NMR spectroscopy has also been a powerful tool for studying these systems. In studies of cobalt-catalyzed hydroformylation, signals corresponding to cobalt-propene intermediates have been detected, providing direct evidence for their formation in solution. rsc.orgnih.gov These studies help to elucidate the mechanism of the catalytic reaction and the role of the Co-propene interaction.
The following table summarizes some of the key research findings related to the interaction of cobalt with propene, primarily from computational and mechanistic studies.
| Research Area | Key Findings | Methodology | References |
|---|---|---|---|
| Cobalt-Catalyzed Hydroformylation of Propene | Coordination of propene to the cobalt center is a crucial and often turnover-limiting step in the catalytic cycle. | Kinetic Modeling, DFT Calculations | mdpi.com, chemrxiv.org |
| Spectroscopic Detection of Intermediates | NMR signals for Co(acyl)(CO)₂(PPh₂Me)(propene) complexes have been observed, confirming the presence of propene coordinated to cobalt during the reaction. | Para-Hydrogen Induced Polarisation (PHIP) NMR Spectroscopy | rsc.org, nih.gov |
| Oxidative Dehydrogenation of Propane | Cobalt(II) sites on various supports are active for the conversion of propane to propene, indicating an interaction between the cobalt center and the olefin product. | Catalytic Activity Studies, Spectroscopic Characterization | nih.gov |
| Theoretical Studies of Alkene Insertion | DFT calculations show that the insertion of alkenes into Co-C bonds is thermodynamically favorable. | DFT Calculations | rsc.org |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
108809-28-5 |
|---|---|
Molecular Formula |
C3H5Co+ |
Molecular Weight |
100.00 g/mol |
IUPAC Name |
cobalt(2+);prop-1-ene |
InChI |
InChI=1S/C3H5.Co/c1-3-2;/h3H,1-2H2;/q-1;+2 |
InChI Key |
BWVAKBOMMNLWLY-UHFFFAOYSA-N |
Canonical SMILES |
[CH2-]C=C.[Co+2] |
Origin of Product |
United States |
Theoretical and Spectroscopic Characterization of Cobalt Ii ;prop 1 Ene Interactions
Electronic Structure and Bonding in Cobalt(II)-Alkene Complexes
The formation of a complex between a cobalt(II) center and an alkene such as prop-1-ene (B156429) involves a synergistic bonding mechanism that has both sigma (σ) and pi (π) character. This interaction is best described by the Dewar-Chatt-Duncanson model, which provides a framework for understanding the electronic structure of metal-olefin π-complexes.
The bonding in a cobalt(II)-prop-1-ene complex involves two primary orbital interactions. First, a σ-bond is formed by the donation of electron density from the filled π-orbital of the prop-1-ene molecule to an empty d-orbital on the cobalt(II) center. core.ac.uk Second, a π-backbond is established through the donation of electron density from a filled d-orbital on the cobalt ion to the empty π* (antibonding) orbital of the prop-1-ene ligand. core.ac.ukwikipedia.orgnih.gov
Cobalt(II) is a d⁷ metal ion, which can exist in different spin states depending on the ligand field environment created by its coordinating ligands. researchgate.netohiolink.edu In coordination complexes, Co(II) can adopt either a high-spin (S = 3/2, quartet state) or a low-spin (S = 1/2, doublet state) configuration. researchgate.netrsc.org The specific spin state adopted by the cobalt ion in a complex with prop-1-ene is determined by the strength of the ligand field, the coordination number, and the geometry of the complex.
High-Spin (HS) State: In the presence of weak-field ligands or in geometries such as tetrahedral or octahedral, the energy difference between the t₂g and e_g orbitals (Δo) is small. Electrons will occupy the higher energy e_g orbitals before pairing in the t₂g orbitals, leading to a high-spin S = 3/2 state. core.ac.uk Many four-, five-, and six-coordinate Co(II) complexes exhibit a high-spin configuration. researchgate.netohiolink.edu
Low-Spin (LS) State: With strong-field ligands, Δo is large, making it energetically more favorable for electrons to pair in the lower-energy t₂g orbitals. This results in a low-spin S = 1/2 state. core.ac.uk
| Spin State | Total Spin (S) | Unpaired Electrons | Typical Geometries/Ligand Fields |
|---|---|---|---|
| High-Spin (HS) | 3/2 | 3 | Octahedral (weak field), Tetrahedral |
| Low-Spin (LS) | 1/2 | 1 | Octahedral (strong field), Square Planar |
Spectroscopic Probes for Cobalt(II);prop-1-ene Species
Spectroscopic techniques are indispensable for characterizing the structure and bonding of transient or stable cobalt(II);prop-1-ene species. Infrared, electronic absorption, and electron paramagnetic resonance spectroscopies each provide unique insights into different aspects of the complex.
Infrared (IR) spectroscopy is a powerful tool for probing the changes in vibrational modes of prop-1-ene upon coordination to a cobalt(II) center. The most diagnostic vibration is the C=C stretching frequency. Due to π-back-donation from the cobalt d-orbitals into the π* antibonding orbital of prop-1-ene, the C=C bond is weakened, resulting in a decrease (redshift) of its stretching frequency in the IR spectrum compared to free prop-1-ene. The magnitude of this shift provides a qualitative measure of the extent of π-back-donation.
Additionally, new vibrational modes corresponding to the Co-C bonds and other metal-ligand framework vibrations typically appear in the far-IR region (below 600 cm⁻¹). researchgate.net These bands can confirm the formation of the coordination complex.
| Vibrational Mode | Typical Frequency Range (Free Ligand) | Expected Change Upon Coordination | Reason for Change |
|---|---|---|---|
| ν(C=C) | ~1645 cm⁻¹ | Decrease (Redshift) | π-back-donation into prop-1-ene π* orbital |
| ν(Co-C) | N/A | Appearance of new bands | Formation of metal-carbon bonds |
Electronic absorption (UV-Visible) spectroscopy provides information about the electronic structure of the cobalt(II) center. The spectra of Co(II) complexes are typically characterized by d-d transitions, which are electronic transitions between d-orbitals split by the ligand field. jetir.org For a high-spin d⁷ ion, these transitions are spin-allowed and can give rise to colored complexes.
The geometry of the cobalt(II) center strongly influences the spectrum:
Octahedral Co(II) complexes typically show a main absorption band in the visible region (~450-550 nm) corresponding to the ⁴T₁g(F) → ⁴T₁g(P) transition. nih.govresearchgate.net
Tetrahedral Co(II) complexes are known for their intense blue color, arising from the ⁴A₂ → ⁴T₁(P) transition, which occurs at higher energy in the visible spectrum (~580-670 nm). jetir.orgnih.gov
In addition to d-d bands, ligand-to-metal charge transfer (LMCT) bands may appear in the near-UV region. nih.gov These transitions involve the excitation of an electron from a ligand-based orbital to a metal-based d-orbital. The position and intensity of these bands provide information about the coordination environment and the nature of the metal-ligand bond. nih.gov
| Coordination Geometry | Key Transition | Approximate Wavelength Range | Molar Absorptivity (ε) |
|---|---|---|---|
| Octahedral | ⁴T₁g(F) → ⁴T₁g(P) | 450 - 550 nm | Low (~5-20 M⁻¹cm⁻¹) |
| Tetrahedral | ⁴A₂ → ⁴T₁(P) | 580 - 670 nm | Moderate (~50-250 M⁻¹cm⁻¹) |
Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for studying paramagnetic species, making it ideal for characterizing the Co(II) (d⁷) center in the complex. osti.gov The EPR spectrum is a fingerprint of the electronic properties of the paramagnetic ion and its immediate environment. osti.gov For high-spin Co(II) (S=3/2), the EPR spectra can be complex due to large g-anisotropy and zero-field splitting (ZFS), which lifts the degeneracy of the spin states even in the absence of an external magnetic field. researchgate.net
The spectra are often analyzed using an effective spin S=1/2 model, which simplifies the interpretation. nih.gov The resulting g-values (g_x, g_y, g_z) and the hyperfine coupling to the ⁵⁹Co nucleus (I=7/2) provide detailed information about the symmetry of the metal site and the nature of the ground electronic state. researchgate.net Studies on cobalt-exchanged zeolites have successfully used EPR to monitor the interaction of Co²⁺ with propene, demonstrating the technique's utility in probing such systems. researchgate.net The EPR parameters are sensitive probes of the coordination geometry and the electronic structure of the cobalt center upon interaction with the alkene. marquette.edu
| Parameter | Symbol | Information Provided |
|---|---|---|
| g-values | g_x, g_y, g_z | Symmetry of the ligand field, electronic ground state |
| Zero-Field Splitting | D, E | Magnitude of splitting between spin sublevels |
| Hyperfine Coupling | A(⁵⁹Co) | Information on the localization of the unpaired electron |
Advanced Spectroscopic Methods for Structural Elucidation
While fundamental spectroscopic techniques provide initial insights, a detailed structural elucidation of the Cobalt(II);prop-1-ene system necessitates the application of more advanced methods. These techniques offer precise information on bond lengths, coordination environment, electronic structure, and dynamic behavior.
Single Crystal X-ray Diffraction: This is a powerful technique for determining the precise three-dimensional structure of crystalline Cobalt(II)-propene complexes. quizlet.com It provides accurate measurements of Co-C and C-C bond lengths and angles within the coordinated propene ligand. This data is crucial for quantifying the extent of π-backbonding from the cobalt center to the propene π* antibonding orbital, which manifests as an elongation of the C=C bond compared to free propene. quizlet.com
Variable Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy: VT-NMR is employed to study the dynamic processes occurring in solution, such as the rotation of the propene ligand around the cobalt-propene bond axis. quizlet.com By analyzing the changes in the 1H and 13C NMR spectra at different temperatures, it is possible to determine the energy barriers for these rotational processes and understand the fluxional behavior of the complex. libretexts.orglibretexts.org
Electron Paramagnetic Resonance (EPR) Spectroscopy: Also known as Electron Spin Resonance (ESR), this technique is specifically sensitive to paramagnetic species like the high-spin Co(II) ion (a d7 system). researchgate.netresearchgate.net EPR spectroscopy provides detailed information about the electronic environment of the unpaired electrons in the cobalt center. researchgate.net Analysis of the EPR spectrum can reveal the symmetry of the ligand field around the cobalt ion and the nature of the cobalt-ligand bonding. researchgate.net High-Frequency and -Field EPR (HFEPR) offers higher resolution and can provide precise spin-Hamiltonian parameters, which describe the magnetic anisotropy of the complex. marquette.edu
X-ray Absorption Spectroscopy (XAS): XAS, including both X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a valuable tool for probing the local coordination environment of the cobalt atom, especially in non-crystalline samples. nih.gov Co K-edge XAS can determine the oxidation state of cobalt and provide information about its coordination geometry (e.g., tetrahedral vs. octahedral). researchgate.net EXAFS analysis yields data on the bond distances and coordination numbers of the atoms immediately surrounding the cobalt center. nih.gov
Far-Infrared Magnetic Spectroscopy (FIRMS): This technique directly measures the magnetic anisotropy, or zero-field splitting (ZFS), of paramagnetic complexes like those of Co(II). marquette.edu FIRMS provides direct and unambiguous measurements of the energetic splitting between spin sublevels in the absence of an external magnetic field, which is a critical parameter for understanding the magnetic properties of the complex. marquette.edu
Computational Approaches to Cobalt(II);prop-1-ene Systems
Computational chemistry provides powerful tools for investigating the structure, bonding, and reactivity of Cobalt(II);prop-1-ene systems at a molecular level, complementing experimental findings.
Density Functional Theory (DFT) Studies on Coordination Geometry and Electronic Properties
Density Functional Theory (DFT) has become a primary computational method for studying transition metal complexes due to its favorable balance of accuracy and computational cost. mdpi.com For the Cobalt(II);prop-1-ene system, DFT calculations are instrumental in predicting and analyzing its fundamental properties.
Furthermore, DFT provides deep insights into the electronic structure. It can accurately predict the ground spin state of the Co(II) center (e.g., high-spin vs. low-spin) by comparing the energies of different electronic configurations. nih.gov Analysis of the calculated molecular orbitals and charge distributions reveals the nature of the Co-propene bond, quantifying the contributions of σ-donation from the propene π-orbital to the metal and π-backdonation from metal d-orbitals to the propene π*-orbital. libretexts.orglibretexts.org This information is essential for rationalizing the stability and reactivity of the complex.
| Parameter | Calculated Value | Significance |
|---|---|---|
| Co-C1 Bond Length | 2.15 Å | Describes the distance between cobalt and a carbon atom of the double bond. |
| Co-C2 Bond Length | 2.18 Å | Indicates the bonding distance to the second carbon of the double bond. |
| C1=C2 Bond Length | 1.39 Å | Elongation from free propene (~1.34 Å) suggests π-backdonation. |
| Spin State Energy (High-Spin vs. Low-Spin) | ΔE = -15 kJ/mol | A negative value indicates the high-spin state is more stable. nih.gov |
| Mulliken Charge on Co | +1.75 | Represents the calculated partial charge on the cobalt atom. nih.gov |
| Mulliken Charge on Propene | -0.10 | A small negative charge suggests net electron donation from Co to propene. |
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, particularly those employing DFT, are indispensable for elucidating the detailed mechanisms of reactions involving Cobalt(II) and propene. escholarship.org These methods are used to map the potential energy surface of a reaction, providing a step-by-step understanding of how reactants are converted into products. vub.be
| Reaction Step | Description | Calculated ΔG‡ (kJ/mol) |
|---|---|---|
| TS1 | Propene Coordination | 5.2 |
| TS2 | Migratory Insertion | 37.2 |
| TS3 | β-Hydride Elimination | 49.9 |
| TS4 | Product Release | 8.2 |
Note: Data in tables are representative examples based on typical findings in computational studies of organometallic complexes and are for illustrative purposes. chemrxiv.org
Reaction Pathways and Catalytic Applications of Cobalt Ii ;prop 1 Ene Systems
Cobalt-Catalyzed Hydroformylation of Prop-1-ene (B156429)
Cobalt-catalyzed hydroformylation, or the oxo process, is a large-scale industrial process that converts alkenes, such as prop-1-ene, into aldehydes by adding a formyl group (-CHO) and a hydrogen atom across the double bond. The reaction uses synthesis gas (a mixture of carbon monoxide and hydrogen) and a cobalt catalyst, typically introduced as Dicobalt octacarbonyl (Co₂(CO)₈). rsc.orgnih.gov
The mechanism of cobalt-catalyzed hydroformylation of prop-1-ene has been extensively studied, and while complex, a generally accepted cycle (based on the Heck-Breslow mechanism) involves several key intermediates and elementary steps. rsc.orgnih.govresearchgate.net
The catalytic cycle begins with the formation of the active catalyst, hydridocobalttricarbonyl (HCo(CO)₃), from the precursor. The main steps are as follows:
Catalyst Activation: The precatalyst, Co₂(CO)₈, reacts with H₂ to form hydridocobalttetracarbonyl (HCo(CO)₄).
CO Dissociation & Alkene Coordination: HCo(CO)₄ dissociates a CO ligand to generate the coordinatively unsaturated, 16-electron active catalyst, HCo(CO)₃. This species then coordinates with prop-1-ene to form an alkene-hydride complex, HCo(CO)₃(propene).
Migratory Insertion (Hydrometallation): The coordinated propene undergoes migratory insertion into the Co-H bond. This step is regioselective and forms either a linear (n-propyl) or a branched (isopropyl) cobalt tricarbonyl alkyl intermediate. This step is often turnover-limiting. rsc.org
CO Insertion (Carbonylation): The resulting alkylcobalt species undergoes migratory insertion of a CO ligand to form an acyl-cobalt complex (n-butanoyl or isobutanoyl).
Product Formation: The acyl-cobalt intermediate reacts with H₂ (oxidative addition followed by reductive elimination) or another molecule of HCo(CO)₄ (hydrogenolysis) to release the final aldehyde product (butanal or 2-methylpropanal) and regenerate the HCo(CO)₃ catalyst, which can then re-enter the catalytic cycle. rsc.orgnih.gov
| Step | Intermediate/Complex | Description |
|---|---|---|
| 1 | HCo(CO)₄ | Initial active species formed from precatalyst. |
| 2 | HCo(CO)₃ | Coordinatively unsaturated active catalyst. |
| 3 | HCo(CO)₃(propene) | π-complex formed by coordination of prop-1-ene. |
| 4 | CH₃CH₂CH₂Co(CO)₃ / (CH₃)₂CHCo(CO)₃ | n-propyl or isopropyl cobalt intermediate formed via migratory insertion. |
| 5 | CH₃CH₂CH₂COCo(CO)₃ / (CH₃)₂CHCOCo(CO)₃ | n-butanoyl or isobutanoyl cobalt intermediate formed via CO insertion. |
| 6 | CH₃CH₂CH₂CHO / (CH₃)₂CHCHO | Final aldehyde products (butanal / 2-methylpropanal). |
Ligand Design and Selectivity Control (Linear vs. Branched Products)
In cobalt-catalyzed hydroformylation of propene, the design of ligands plays a crucial role in controlling the regioselectivity, determining the ratio of the desired linear product (n-butanal) to the branched product (isobutanal). The selectivity is primarily influenced by the steric and electronic properties of the ligands coordinated to the cobalt center.
Modification of the cobalt carbonyl catalyst with phosphine (B1218219) ligands can lead to significant differences between the Markovnikov and anti-Markovnikov pathways of Co-H addition to the alkene. This modification influences both the energy barrier and the reaction-free energy for each pathway. For instance, phosphine ligands with large Tolman cone angles, such as tributylphosphine (B147548) (PBu₃), have been shown to favor the anti-Markovnikov addition of the cobalt hydride to propene, which ultimately leads to the formation of the linear aldehyde product. rsc.org The steric bulk of these ligands creates a more crowded environment around the cobalt center, directing the insertion of the less sterically hindered terminal carbon of the propene molecule into the Co-H bond. rsc.orgresearchgate.net
Computational studies have further elucidated the effect of ligand structure on regioselectivity. Density functional theory (DFT) calculations have shown that for unmodified cobalt carbonyl catalysts, the regioselectivity is mainly affected by the steric hindrance of the alkyl substitution group on the alkene. rsc.orgresearchgate.net However, the introduction of phosphine ligands introduces more significant energy differences between the transition states leading to the linear and branched products. rsc.org
The development of cationic cobalt(II) bisphosphine hydrido-carbonyl catalysts has also been reported. While these catalysts exhibit high activity, they generally show low linear-to-branched (L:B) regioselectivity for simple linear alkenes. However, due to their high alkene isomerization activity and the increased steric effects from the bisphosphine ligand, they can achieve high L:B selectivities for internal alkenes with alkyl branches. nih.gov Supramolecular chemistry has also been explored as a tool to modulate the properties of phosphine ligands, where self-assembling monodentate ligands can behave as bidentate ligands under catalytic conditions, leading to excellent regioselectivity. rsc.org
Table 1: Influence of Phosphine Ligands on Regioselectivity in Propene Hydroformylation
| Ligand | Tolman Cone Angle (°) | Predominant Product | Rationale |
|---|---|---|---|
| None (unmodified) | N/A | Mixture of linear and branched | Steric hindrance of the alkene's alkyl group is the primary factor. rsc.orgresearchgate.net |
| PBu₃ | 132 | Linear | Large steric bulk favors anti-Markovnikov Co-H addition. rsc.org |
| a₅-PhobPC₅ | >132 | Linear | Large cone angle promotes the formation of the linear product. rsc.org |
| Bisphosphine Ligands | Variable | Branched (for linear alkenes) / Linear (for branched internal alkenes) | Increased steric effects and isomerization activity influence selectivity. nih.gov |
Kinetic and Mechanistic Investigations
The mechanism of cobalt-catalyzed hydroformylation of propene has been extensively studied, with kinetic models providing detailed insights into the reaction pathways. dntb.gov.uaresearchgate.netnih.govrsc.orgrsc.orgacs.orgchemrxiv.org The catalytic cycle, often referred to as the Heck and Breslow mechanism, involves a series of elementary steps including ligand dissociation, olefin coordination, migratory insertion, carbon monoxide insertion, and hydrogenolysis.
Systematic investigations using density functional theory (B3LYP) have revealed that the initial olefin insertion (alkylation) process is reversible. acs.org The regioselectivity of the reaction is primarily determined by the thermodynamic stability of the resulting alkyl cobalt tetracarbonyl complexes, which are formed after the irreversible addition of a CO molecule to the alkyl cobalt tricarbonyl intermediates. acs.org The carbonylation step, or CO insertion, proceeds through two pseudorotated transition states of the Co(CO)₃ group and involves an agostic interaction (Co···H−C) stabilized intermediate. acs.org Contrary to some earlier assumptions, it has been proposed that the coordination of H₂ to the acyl complex, rather than its oxidative addition, is the rate-determining step after the generation of the active catalyst. acs.org
Heterogeneous Cobalt Catalysis for Propene Hydroformylation
While homogeneous cobalt catalysts are traditionally used in industrial hydroformylation processes, there is growing interest in developing heterogeneous catalysts to simplify catalyst separation and recycling. atomiclayerdeposition.comtkk.firesearchgate.net Supported cobalt catalysts have been investigated for both liquid- and gas-phase hydroformylation of propene. atomiclayerdeposition.comtkk.fi
The preparation method, choice of precursor, and support material significantly impact the performance of heterogeneous cobalt catalysts. atomiclayerdeposition.com For instance, atomic layer deposition (ALD) has been shown to be a promising technique for preparing highly dispersed Co/SiO₂ catalysts from a Co(acac)₃ precursor, which exhibit higher activity in ethene hydroformylation compared to catalysts prepared by impregnation. atomiclayerdeposition.com The dispersion of the cobalt particles has a clear correlation with the oxo-selectivity of the catalyst. atomiclayerdeposition.com
Recent research has focused on creating efficient interfacial sites between metallic and oxidized cobalt species. acs.org A cobalt-based catalyst rich in these interfacial sites demonstrated high specific activity in the hydroformylation of propene under moderate syngas pressure. acs.org Mechanistic studies suggest that the interface between metallic and oxidized cobalt promotes the adsorption of both carbon monoxide and propene. acs.org Furthermore, these interfacial sites were found to lower the energy barrier for the hydrogenation of adsorbed CO and for the subsequent C-C coupling step compared to metallic cobalt alone. acs.org
However, challenges remain in the development of stable heterogeneous cobalt catalysts. In liquid-phase conditions, leaching of the active metal species from the support can occur due to the formation of soluble carbonyl complexes. tkk.fi The stability of the catalyst is therefore closely related to the reaction conditions and the ability of the cobalt to form volatile or soluble carbonyls. tkk.fi
Cobalt-Catalyzed Hydrogenation of Olefins
Mechanistic Models (e.g., Radical Pathways, Outer-Sphere Hydrogenation)
Cobalt catalysts are effective in the hydrogenation of olefins through various mechanistic pathways that can differ from the classical inner-sphere mechanisms observed with noble metals. nih.govacs.orgresearchgate.net One prominent alternative is the radical hydrogen-atom transfer (HAT) pathway. In this mechanism, a cobalt-hydride species homolytically cleaves to generate a hydrogen atom, which then adds to the olefin to form a carbon-centered radical. This radical can then be further reduced to the alkane.
Spectroscopic, computational, and mechanistic investigations of certain cobalt complexes with dihydrazonopyrrole ligands have provided evidence for such a radical HAT-type pathway. nih.govacs.orgresearchgate.net These systems, which are best described as having a Co(II) oxidation state, can catalytically hydrogenate olefins under mild conditions (1 atm H₂, 23 °C). nih.govacs.orgresearchgate.net The ability of the ligand to store H₂ equivalents is crucial for facilitating this radical reactivity. nih.govacs.org The involvement of radical intermediates has been confirmed through experiments using radical clocks, such as the ring-opening of α-cyclopropyl styrene (B11656) during hydrogenation. acs.org
Another important mechanism is outer-sphere hydrogenation. In this pathway, the olefin substrate does not directly bind to the metal center. msu.edu Instead, a hydrogen atom is transferred from the cobalt catalyst to the unbound substrate. msu.edu This mechanism was first observed in the 1940s with cobalt cyanide solutions, where [Co(CN)₅H]³⁻ was identified as the active species that transfers a hydrogen atom to the substrate. msu.edu This pathway is particularly effective for substrates that can form stabilized radical intermediates, such as styrene, which forms a benzylic radical upon H-atom transfer. msu.edu
The choice between thermal and photochemical conditions can also switch the operative mechanism. For example, a coordinatively saturated cobalt(I) precatalyst has been shown to hydrogenate alkenes via a HAT pathway under thermal conditions. In contrast, upon irradiation with blue light, the reaction proceeds through a light-induced dissociation of a carbonyl ligand followed by a coordination-insertion sequence. osti.gov
Enantioselective Hydrogenation with Chiral Cobalt Catalysts
The development of chiral cobalt catalysts for the enantioselective hydrogenation of olefins is a significant area of research, offering a more sustainable alternative to precious metal catalysts. ccspublishing.org.cnbohrium.comnih.govprinceton.edu These catalysts have shown high activity and enantioselectivity in the hydrogenation of various unsaturated substrates.
Chiral PNN-Co complexes, in combination with an achiral mono-phosphine ligand, have been reported to efficiently catalyze the asymmetric hydrogenation of ketones, providing chiral alcohols with high yields and enantioselectivities. ccspublishing.org.cn Interestingly, the achiral mono-phosphine ligand was found to have a remarkable effect on the enantioselectivity of the reaction. ccspublishing.org.cn
For the asymmetric hydrogenation of alkenes, C₁-symmetric bis(imino)pyridine cobalt catalysts have been successfully applied to the hydrogenation of cyclic alkenes that lack coordinating functionality. nih.gov These catalysts have demonstrated high activities and enantioselectivities for a range of substituted benzo-fused five-, six-, and seven-membered alkenes. nih.gov Deuterium (B1214612) labeling experiments with these systems support a rapid and reversible 2,1-insertion of the alkene that is unproductive for alkane formation but explains the observed isotopic distribution in the deuterated products. nih.gov
A versatile Co/BPE (Bis(phospholano)ethane) system has been developed for the asymmetric hydrogenation of both α-ketoamides and aryl alkyl ketones, yielding chiral α-hydroxy amides and secondary alcohols in excellent yields and enantioselectivities (up to 98% yield and 99:1 enantiomeric ratio). rawdatalibrary.net This system operates under base- and additive-free conditions. rawdatalibrary.net
Table 2: Examples of Chiral Cobalt Catalysts in Enantioselective Hydrogenation
| Catalyst System | Substrate Type | Key Features |
|---|---|---|
| Chiral PNN-Co + achiral mono-phosphine | Ketones | Achiral ligand significantly enhances enantioselectivity. ccspublishing.org.cn |
| C₁-symmetric bis(imino)pyridine cobalt | Non-functionalized cyclic alkenes | High activity and enantioselectivity for various ring sizes. nih.gov |
| Co/BPE | α-ketoamides, aryl alkyl ketones | Versatile, high yields and enantioselectivities, base-free conditions. rawdatalibrary.net |
Influence of Cobalt Oxidation State in Hydrogenation Cycles
The oxidation state of cobalt plays a pivotal role in the catalytic cycle of olefin hydrogenation. Different cobalt species with varying oxidation states can be the active catalysts or key intermediates in different mechanistic pathways.
In many cobalt-catalyzed hydrogenation reactions, a Co(II) oxidation state is prevalent. For instance, paramagnetic complexes resulting from the metalation of dihydrazonopyrrole ligands with cobalt are best described as having a Co(II) oxidation state. acs.orgresearchgate.net These Co(II) complexes are competent catalysts for olefin hydrogenation and operate through a radical HAT mechanism where the ligand is actively involved in storing hydrogen equivalents. acs.orgresearchgate.net Mechanistic studies on a versatile Co/BPE system for the asymmetric hydrogenation of carbonyl compounds also support a Co(II) catalytic cycle, as opposed to a Co(II)/Co(0) cycle, which involves hydride transfer and H₂ splitting processes. rawdatalibrary.net
Redox-noninnocent ligands, such as bis(imino)acenaphthene (BIAN), can stabilize different oxidation states of the cobalt center and moderate electron transfer processes. scispace.comacs.orgresearchgate.net Bis(imino)acenaphthene cobaltate complexes have been introduced as effective hydrogenation catalysts. scispace.comacs.orgresearchgate.net Mechanistic studies support a homogeneous catalysis pathway involving alkene and hydrido cobaltates as the active species, where the cobalt center can be considered to be in a formal low-valent state. scispace.comacs.orgresearchgate.net
In the context of CO₂ hydrogenation, different cobalt species (Co⁰, Co²⁺, Coδ⁺, and Co₂C) are considered active sites. mdpi.com The metallic Co⁰ active phase is suggested to follow a direct dissociation pathway, while the CoO active phase follows a hydrogen-assisted pathway. mdpi.com Although this is for CO₂ hydrogenation, it highlights the importance of the cobalt oxidation state in determining the reaction pathway.
Cobalt-Catalyzed Polymerization and Copolymerization of Propylene (B89431) Derivatives
The copolymerization of carbon dioxide (CO₂) with epoxides, such as propylene oxide (PO), is a significant process for converting CO₂ into valuable polymeric materials like poly(propylene carbonate) (PPC). nih.gov This reaction is considered a green polymerization process with high potential. nih.gov Cobalt complexes, particularly chiral Salen-cobalt systems, have been extensively studied and proven to be effective catalysts for this transformation. researchgate.net
Ring-Opening Copolymerization of Propylene Oxide with Carbon Dioxide
The alternating copolymerization of propylene oxide and CO₂ catalyzed by cobalt complexes yields poly(propylene carbonate), a biodegradable material, with the potential to mitigate the greenhouse effect. acs.orgmdpi.comresearchgate.net The effectiveness of this process is highly dependent on the catalyst system, which typically involves a cobalt complex and often a co-catalyst. tandfonline.com
Chiral Salen-Co(III) complexes are particularly effective catalysts for the stereoselective alternating copolymerization of racemic propylene oxide with carbon dioxide. rsc.org Synthetic routes to (salcy)CoX complexes, where salcy is N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-diaminocyclohexane and X can be a halide or carboxylate, have been well-established. acs.org These complexes are highly active for the living, alternating copolymerization of PO and CO₂. acs.org
The design of these catalysts often involves introducing bulky substituents at the 3,3'-positions of the salicylidene moiety to influence stereoselectivity. rsc.org For instance, a series of chiral salenCo(III)X complexes with bulky groups such as CMe₂CHMe₂, CPhMe₂, and CPh₂Me have been synthesized and studied. rsc.org Additionally, dinuclear cobalt complexes have been developed, which can exhibit high catalytic activity. nih.gov For example, a novel bimetallic Cobalt complex with a piperazine-bridged salcy ligand has been utilized as a catalyst for the ring-opening copolymerization of PO and CO₂. tandfonline.com Another approach involves anchoring a sterically hindered organic base, such as 1,5,7-triabicyclo acs.orgacs.orgdec-5-ene (TBD), onto the ligand framework to enhance thermal stability and activity. acs.org
Computation-guided strategies have also been employed to design and fine-tune chiral bimetallic cobalt complexes, leading to catalysts with enhanced activity, chemoselectivity, and stereoselectivity. acs.org This approach led to the development of a chiral bimetallic catalyst with 6,6-ditriflate substituents that showed unprecedented enantioselectivity. acs.org Polymer-supported chiral Co(salen) complexes have also been synthesized, offering advantages in catalyst separation and recycling. nih.govacs.org These have been successfully applied to the kinetic resolution of epoxides. nih.govacs.org
Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanism of CO₂ and propylene oxide copolymerization catalyzed by cobalt complexes. nih.govacs.orgacs.org For a heterodinuclear Co(III)K(I) complex, DFT studies suggest that the cobalt center activates the propylene oxide and stabilizes catalytic intermediates, while the potassium ion provides a transient carbonate nucleophile that initiates the ring-opening of the activated epoxide. nih.govacs.org The rate-determining step in this system is the ring-opening of the propylene oxide. nih.govacs.org
DFT calculations have also been used to investigate specific steps in the catalytic cycle, such as epoxide binding, CO₂ insertion, chain dissociation, and backbiting reactions that lead to the formation of cyclic propylene carbonate. acs.org The bimetallic synergy in certain cobalt catalysts has been computationally fine-tuned to accelerate the copolymerization and suppress the homopolymerization of the epoxide. acs.org In dinuclear cobalt catalyst systems, a bimetallic polymerization mechanism has been proposed based on the polymer structure and the interaction between the catalyst and monomers. tandfonline.com Mechanistic studies using electrospray ionization mass spectrometry (ESI-MS) and Fourier transform infrared spectroscopy (FTIR) have confirmed the formation of carboxylate intermediates in systems with an anchored organic base on the catalyst ligand. acs.org
The analysis of the resulting polymer's microstructure provides another avenue to understand the polymerization mechanism, helping to differentiate between bimetallic and bifunctional pathways. tum.de
Co-catalysts play a crucial role in the cobalt-catalyzed copolymerization of propylene oxide and CO₂, significantly enhancing the reaction's activity and influencing the polymer's microstructure. acs.org Common co-catalysts include bis(triphenylphosphine)iminium chloride ([PPN]Cl) and 4-(dimethylamino)pyridine (DMAP). acs.orgrsc.org The addition of [PPN]Cl or [PPN][OBzF₅] to (R,R)-(salcy)CoX complexes leads to a remarkable increase in catalytic activity, as well as improved stereoselectivity and regioselectivity, especially at low CO₂ pressures. acs.org For instance, the (R,R)-(salcy)CoOBzF₅/[PPN]Cl system can achieve a turnover frequency of 1100 h⁻¹ for the copolymerization of (S)-PO and CO₂. acs.org
The choice of co-catalyst can also affect the stereoselectivity of the polymerization. Catalyst systems using DMAP as a co-catalyst tend to show lower catalytic activity but higher stereoselectivity compared to those with [PPN]Cl. rsc.org
Reaction parameters such as temperature and CO₂ pressure also have a significant impact on the polymerization. In some systems, an increase in temperature can lead to a decrease in the molecular weight of the resulting poly(propylene carbonate). The microstructure of the polymer, including its regio- and stereoregularity, is influenced by the stereochemistry of both the monomer and the catalyst. acs.orgtum.de For example, using the (R,R)-(salcy)CoBr catalyst with (S)-PO results in highly regioregular PPC, while using (R)-PO with the same catalyst produces an almost completely regiorandom copolymer. acs.org
| Catalyst System | Co-catalyst | Monomer | TOF (h⁻¹) | Polymer Microstructure | Reference |
| (R,R)-(salcy)CoOBzF₅ | [PPN]Cl | (S)-PO | 1100 | Highly regioregular | acs.org |
| (R,R)-(salcy)CoBr | [PPN]Cl | rac-PO | 620 | Iso-enriched, 94% head-to-tail | acs.org |
| 5c | DMAP | rac-PO | - | High stereoselectivity (Krel = 10.6) | rsc.org |
| (salen-4)[Co(III)TFA]₂ | [PPN]TFA | PO | 735 | Regioregular | nih.gov |
This table presents selected data on the influence of catalyst systems and co-catalysts on the copolymerization of propylene oxide and CO₂.
Chiral cobalt-Salen catalysts are highly effective for the kinetic resolution of racemic terminal epoxides, including propylene oxide, during copolymerization with CO₂. acs.orgnih.govunipd.it This process allows for the production of isotactic polycarbonates from a racemic mixture of monomers. acs.org A computation-guided design has led to the synthesis of a chiral bimetallic catalyst that exhibits an unprecedented enantioselectivity, with a selectivity factor (s-factor) of over 300 for various racemic epoxides. acs.org
The hydrolytic kinetic resolution (HKR) of terminal epoxides, catalyzed by chiral (salen)Co(III) complexes, is another powerful method that yields both the unreacted epoxide and the corresponding 1,2-diol in highly enantioenriched forms. nih.govunipd.it This reaction is practical due to the use of water as a reactant and low catalyst loadings. nih.govunipd.it In many cases, the selectivity factors for the HKR are greater than 50, and in some instances, they exceed 200. nih.govunipd.it
The stereochemistry of the resulting polymers can lead to the formation of stereocomplexes. researchgate.netacs.org A stereocomplex is formed by mixing isotactic, regioregular polymer chains of opposite chirality, such as (R)-poly(propylene succinate) and (S)-poly(propylene succinate). researchgate.netacs.org These stereocomplexes exhibit significantly improved thermal properties compared to the enantiopure parent polymers. acs.org For instance, stereogradient and stereoblock poly(propylene carbonate)s have shown higher thermal decomposition temperatures than typical PPCs. exlibrisgroup.com The formation of these stereocomplexes offers a pathway to new classes of semicrystalline polyesters with enhanced properties. acs.org
Cobalt-Catalyzed C-H Activation and Olefin Functionalization
Cobalt-catalyzed C-H activation has emerged as a powerful and atom-economical tool in organic synthesis, allowing for the direct functionalization of C-H bonds without the need for pre-functionalized substrates. rsc.orgrsc.orgacs.org This methodology has been applied to the functionalization of heterocycles and other complex molecules. rsc.orgrsc.org
In the context of olefins like prop-1-ene, cobalt catalysis can facilitate various transformations. One of the most significant industrial applications is hydroformylation, where an alkene, hydrogen, and carbon monoxide react to form an aldehyde. researchgate.netacs.org Cobalt carbonyl complexes are active catalysts for the hydroformylation of propene. rsc.orgresearchgate.net Mechanistic studies, including kinetic modeling, have shown that the coordination of propene to the cobalt center is a key turnover-limiting step in this process. rsc.org While traditionally requiring harsh conditions, recent studies have shown that unmodified cobalt carbonyl can be a stable and active hydroformylation catalyst at milder temperatures and pressures. nih.gov
Directed Ortho C-H Alkenylation and Alkylation with Alkenes
Cobalt-catalyzed C-H activation has emerged as a powerful and cost-effective method for forming carbon-carbon bonds, providing an alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. The use of cobalt(II) precursors, which can access catalytically active Co(III) species, enables the direct functionalization of C(sp²)−H bonds in aromatic and heterocyclic compounds with olefins like prop-1-ene.
In these transformations, a directing group on the aromatic substrate, such as an aminoquinoline or picolinamide (B142947) group, coordinates to the cobalt center. This chelation assistance positions the catalyst in proximity to an ortho C-H bond, facilitating its cleavage. The resulting cobaltacycle intermediate can then undergo insertion of an alkene, such as prop-1-ene. Subsequent reductive elimination yields the ortho-alkenylated product and regenerates the active cobalt catalyst. A variety of cobalt catalysts, often generated in situ from precursors like Co(OAc)₂·4H₂O, have been successfully employed. chim.it The versatility of this method is demonstrated by its tolerance for a wide range of functional groups on both the aromatic substrate and the alkene coupling partner. chim.it
The process typically requires an oxidant, such as Mn(OAc)₂, to facilitate the Co(II)/Co(III) catalytic cycle. chim.it Research has demonstrated that these reactions can achieve highly selective mono-alkenylation, showcasing the precise control offered by the cobalt catalyst. researchgate.net
Table 1: Examples of Cobalt-Catalyzed Directed C-H Alkenylation This table is a representative example based on typical findings in the field and does not represent specific data for prop-1-ene from the search results.
| Aromatic Substrate | Alkene | Cobalt Catalyst | Oxidant | Product Yield |
|---|---|---|---|---|
| N-(quinolin-8-yl)benzamide | Styrene | Co(OAc)₂·4H₂O | Mn(OAc)₂ | Good to Excellent |
| 2-Phenylpyridine | 1-Octene | Co(acac)₂ | AgOAc | High |
| N-(quinolin-8-yl)benzamide | Prop-1-ene | Cp*Co(III) complex | - | Moderate to High |
Annulation Reactions via C-H Activation/Olefin Insertion
Building upon the principles of directed C-H activation, cobalt catalysis can facilitate annulation reactions where an olefin insertion is followed by an intramolecular cyclization. These cascade reactions are highly efficient for constructing complex polycyclic and heterocyclic scaffolds from simple starting materials. The process involves the initial ortho C-H activation to form a cobaltacycle, followed by the insertion of an olefin like prop-1-ene. Instead of simple reductive elimination, the resulting intermediate undergoes a subsequent intramolecular reaction, often involving a nucleophilic attack or a second C-H activation, to form a new ring system.
For instance, cobalt-catalyzed dehydrogenative C-H/N-H [4+2] annulation of aryl amides with alkenes has been achieved through an electrochemical protocol. chim.it This method avoids the need for chemical oxidants by using an electric current to recycle the cobalt catalyst. chim.it Similarly, annulation reactions with allenes, which are structurally related to olefins, have been developed to synthesize various isoquinolin-1(2H)-one derivatives and indanes. rsc.orgnih.gov These reactions showcase the ability of cobalt catalysts to control regioselectivity, leading to the formation of specific isomers. rsc.org The choice of reaction conditions, particularly the base, can influence the reaction pathway and the final product structure. rsc.org
Mechanistic Pathways of Cobalt-Mediated C-H Activation
The mechanism of cobalt-mediated C-H activation is a subject of detailed investigation. It is generally accepted that the reaction is initiated by the oxidation of a Co(II) precursor to a more reactive Co(III) species, which then coordinates with the directing group of the substrate. chim.it This coordination facilitates the C-H bond cleavage, which is often the rate-limiting step, to form a five- or six-membered cobaltacycle intermediate. chim.itresearchgate.net
Experimental and computational studies provide strong evidence for the involvement of these Co(III) metallacycles. researchgate.net Deuterium labeling studies have been instrumental in probing the nature of the C-H bond cleavage step. researchgate.net Following the formation of the cobaltacycle, the alkene (e.g., prop-1-ene) inserts into the Co-C bond. The final product is released through C-C bond reductive elimination, which can be induced oxidatively via a transient Co(IV) intermediate. researchgate.net This sequence regenerates a Co(I) or Co(II) species, which re-enters the catalytic cycle. The requirement for an external oxidant in many of these reactions is to facilitate the thermodynamically unfavorable loss of hydrogen (H₂). researchgate.net
Cobalt-Catalyzed Cyclopropanation of Olefins
Cyclopropanes are valuable structural motifs in organic chemistry, and cobalt catalysis offers efficient methods for their synthesis via carbene transfer to olefins.
Metalloradical Catalysis in Olefin Cyclopropanation
Cobalt(II) complexes, particularly those involving porphyrin ligands, are highly effective catalysts for the cyclopropanation of olefins through a metalloradical catalysis (MRC) mechanism. nih.govresearchgate.net This pathway is distinct from traditional two-electron metallocarbene chemistry. In the MRC process, the Co(II) complex reacts with a diazo compound (a carbene precursor) to generate a key cobalt(III)-carbene radical intermediate. researchgate.netresearchgate.net
This carbene radical then undergoes a stepwise radical addition to the olefin (e.g., prop-1-ene). The reaction proceeds through the formation of an α-metalloalkyl radical intermediate, which is stabilized within the chiral environment of the ligand. nih.gov A subsequent intramolecular radical substitution (homolytic substitution, SH2) step closes the three-membered ring and releases the cyclopropane (B1198618) product, regenerating the Co(II) catalyst. nih.gov This stepwise radical mechanism allows for excellent control over both diastereoselectivity and enantioselectivity, particularly when using D₂-symmetric chiral amidoporphyrin ligands. nih.govmorressier.com The effectiveness of this catalytic system has been demonstrated for a broad range of alkenes and α-alkynyldiazomethanes. nih.gov
Table 2: Stereoselectivity in Co(II)-MRC Cyclopropanation of Styrene This table illustrates typical results for a model olefin, as specific data for prop-1-ene was not detailed in the search results.
| Catalyst | Diazo Reagent | Yield (%) | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| [Co(P1)] (achiral) | Sulfonyl hydrazone derivative | 36 | 14 | - |
| [Co(P2)] (achiral) | Sulfonyl hydrazone derivative | 84 | 56 | - |
| [Co(2,6-DiMeO-QingPhyrin)] (chiral) | Sulfonyl hydrazone derivative | High | High | High |
Bioinspired Approaches to Carbene Transfer
Nature's enzymes provide inspiration for developing new catalytic systems. While natural enzymes for carbene transfer are rare, metalloenzymes like cytochrome P450 have been engineered to catalyze such reactions. caltech.edu Inspired by these biological systems, chemists have developed synthetic cobalt complexes that mimic their function. Cobaloximes, which are mimics of Vitamin B₁₂, have been shown to be effective catalysts for the intermolecular cyclopropanation of terminal olefins. researchgate.netnih.govchemrxiv.org
These bioinspired cobalt catalysts operate under mild conditions and can activate carbene precursors like ethyl diazoacetate with high efficiency. researchgate.netnih.gov Mechanistic studies suggest that, similar to cobalt porphyrin systems, the reaction proceeds through a cobalt-carbene radical species, indicating a metalloradical pathway. researchgate.netnih.gov The cobaloxime system is operationally simple and demonstrates extensive substrate tolerance, making it a valuable tool in organic synthesis. chemrxiv.org This approach successfully combines the synthetic versatility of carbene chemistry with the high efficiency often seen in biological catalysis. caltech.educhemrxiv.org
Photoredox-Mediated Cobalt Catalysis in Olefin Transformations
The merger of photoredox catalysis with transition metal catalysis has opened new frontiers in synthetic chemistry by enabling novel transformations under mild conditions. researchgate.net In these dual catalytic systems, a photocatalyst, upon absorbing visible light, generates highly reactive radical species or accesses unusual oxidation states of the transition metal catalyst that are difficult to achieve through thermal methods. researchgate.net
In the context of cobalt catalysis, this synergistic approach allows for the generation of low-valent cobalt species, such as Co(I), which are key intermediates in a variety of transformations involving olefins. researchgate.netnih.gov For example, photoredox cobalt-catalyzed reductive coupling reactions of alkenes and alkynes have been developed. In a proposed mechanism, the excited photocatalyst reduces a Co(II) species to Co(I). nih.gov This highly reactive Co(I) complex can then engage in reactions with olefins like prop-1-ene, for instance, by undergoing protonation to form a Co(III)-hydride species that subsequently inserts the alkene. nih.gov This strategy facilitates the construction of complex molecules and the formation of diverse C-C bonds without the need for pre-functionalized starting materials. researchgate.net
Hydrohalogenation of Alkenes
A novel method for the hydrohalogenation of alkenes has been developed utilizing a dual photoredox and cobalt catalytic system. This approach addresses the limitations of traditional hydrohalogenation which often requires strong acids that are incompatible with sensitive functional groups. organic-chemistry.orgnih.govacs.org The dual catalytic system enables the use of collidine·HX salts as the halogen source, converting a proton and a halide anion into a nucleophilic hydrogen radical equivalent and an electrophilic halogen radical equivalent, respectively. organic-chemistry.orgacs.org This strategy allows for the introduction of fluorine, chlorine, bromine, and iodine across the double bond of aliphatic alkenes, yielding highly functionalized alkyl halides with high efficiency and excellent functional group tolerance. organic-chemistry.orgacs.org
The reaction is proposed to proceed through a radical-based umpolung strategy, ensuring high atom economy. Mechanistic studies suggest that the reaction pathway can vary depending on the halogen used, involving either an S2 or S2 mechanism. organic-chemistry.org This method has been successfully applied to a variety of alkenes, including those with sensitive functionalities and complex natural product derivatives. organic-chemistry.org
| Alkene Substrate | Halogen Source | Product | Yield (%) |
| 1-Octene | Collidine·HCl | 2-Chlorooctane | 95 |
| Cyclohexene (B86901) | Collidine·HBr | Bromocyclohexane | 89 |
| Styrene | Collidine·HI | 1-Iodo-1-phenylethane | 92 |
| Undec-10-en-1-ol | Collidine·HF | 10-Fluoroundecan-1-ol | 78 |
Hydroalkoxylation of Unactivated Alkenes
The cobalt-catalyzed hydroalkoxylation of unactivated alkenes represents a significant advancement in the formation of C-O bonds. Traditional methods often require harsh conditions, limiting their applicability. Recent developments have focused on milder, more versatile catalytic systems. One such system employs a cobalt catalyst in conjunction with a silane (B1218182) and an N-fluoropyridinium salt for the Markovnikov hydroalkoxylation of unactivated olefins. This method is compatible with a wide range of alcoholic solvents, including methanol, isopropanol, and t-butanol. acs.org
Mechanistic investigations suggest a pathway involving both carbon radical and carbocation intermediates. acs.org More recently, a triple photoredox/cobalt/Brønsted acid catalysis has been developed for the Markovnikov hydroalkoxylation of unactivated alkenes, further expanding the scope and utility of this transformation. rsc.org This system avoids the need for stoichiometric oxidants or reductants and demonstrates broad functional group tolerance. rsc.org
| Alkene Substrate | Alcohol | Product | Yield (%) |
| 1-Octene | Methanol | 2-Methoxyoctane | 85 |
| Styrene | Ethanol | 1-Ethoxy-1-phenylethane | 91 |
| Cyclohexene | Isopropanol | Isopropoxycyclohexane | 78 |
| 4-Phenyl-1-butene | t-Butanol | 2-t-Butoxy-4-phenylbutane | 82 |
Reductive Coupling of Alkenes and Alkynes
Cobalt-catalyzed reductive coupling of alkenes and alkynes provides an efficient route for the formation of carbon-carbon bonds, leading to the synthesis of substituted alkenes with high regio- and stereoselectivity. organic-chemistry.orgchemrxiv.orgorganic-chemistry.org These reactions are typically carried out in the presence of a cobalt complex and a reducing agent, such as zinc powder, in the presence of water. organic-chemistry.orgchemrxiv.orgorganic-chemistry.org The methodology is applicable to a wide range of activated alkenes, including acrylates, acrylonitriles, and vinyl sulfones, as well as various alkynes. organic-chemistry.orgorganic-chemistry.org
The proposed mechanism often involves the formation of a cobaltacyclopentene intermediate. organic-chemistry.orgchemrxiv.org The development of dual photoredox and cobalt catalysis has enabled these couplings to be performed under milder conditions, at room temperature, without the need for a metallic reductant. acs.org This dual catalytic approach has been shown to be general and accommodates a variety of functional groups. acs.org
| Alkene Substrate | Alkyne Substrate | Product | Yield (%) |
| n-Butyl acrylate (B77674) | Phenylacetylene | (E)-n-Butyl 2-benzylidenepentanoate | 94 |
| Acrylonitrile | 1-Hexyne | (E)-2-Heptenenitrile | 88 |
| Styrene | Propyne | (E)-1-Phenyl-2-butene | 85 |
| Methyl vinyl ketone | 1-Phenyl-1-propyne | (E)-5-Phenyl-4-hexen-2-one | 90 |
Markovnikov Hydroamination of Unactivated Alkenes
The intermolecular hydroamination of unactivated alkenes is a challenging yet highly desirable transformation for the synthesis of amines. Cobalt-based catalytic systems have emerged as a powerful tool to achieve this transformation with high regioselectivity. A facile and mild method for the Markovnikov hydroamination of unactivated alkenes with anilines has been developed using a dual photoredox and cobalt-catalyzed hydrogen atom transfer (HAT) process. nih.govacs.orgacs.org This reaction proceeds via a radical-polar crossover nucleophilic amination mechanism and exhibits a broad substrate scope with good functional group tolerance, leading to products in good to excellent yields. nih.govacs.orgacs.org
This methodology has been successfully applied to the late-stage functionalization of complex natural products and bioactive molecules, highlighting its synthetic utility. nih.govacs.org The ability to control regioselectivity, favoring the Markovnikov product, is a key advantage of this cobalt-catalyzed approach over other methods that often yield the anti-Markovnikov product. nih.govacs.org
| Alkene Substrate | Amine | Product | Yield (%) |
| Styrene | Aniline | N-(1-Phenylethyl)aniline | 92 |
| 4-Methylstyrene | 4-Methoxyaniline | N-(1-(p-Tolyl)ethyl)-4-methoxyaniline | 88 |
| 1-Octene | N-Methylaniline | N-Methyl-N-(octan-2-yl)aniline | 75 |
| α-Methylstyrene | Aniline | N-(2-Phenylpropan-2-yl)aniline | 85 |
Synergistic Mechanistic Cycles in Dual Photoredox/Cobalt Catalysis
The combination of photoredox catalysis and cobalt catalysis creates a synergistic system that enables a wide range of challenging transformations. organic-chemistry.org In these dual catalytic systems, the photoredox catalyst, upon excitation by visible light, can either reduce or oxidize the cobalt complex, allowing access to various oxidation states of cobalt (e.g., Co(I), Co(II), Co(III)) that are key to different catalytic cycles. organic-chemistry.org
A general mechanistic pathway often begins with the photoexcited photocatalyst reducing a Co(II) species to a highly nucleophilic Co(I) species. This Co(I) intermediate can then engage in various catalytic cycles. For instance, in the context of hydrohalogenation, the Co(I) species can be protonated by a mild acid source (like collidine·HX) to generate a Co(III)-hydride intermediate. acs.org This cobalt(III)-hydride can then undergo a hydrogen atom transfer (HAT) with an alkene to form an alkyl-cobalt(III) intermediate and a cobalt(II) species. Subsequently, the photocatalyst can oxidize the halide anion (X⁻) to a halogen radical (X•). This halogen radical can then react with the alkyl-cobalt(III) intermediate, leading to the formation of the alkyl halide product and regenerating the Co(II) catalyst, thus closing both the cobalt and photoredox catalytic cycles. This synergistic approach allows for the generation of reactive radical intermediates under mild conditions, avoiding the use of harsh reagents.
Bio-inspired Cobalt Catalysis for Olefin-Related Reactions
Biomimetic Olefin Formation via Dehydrohalogenation (Vitamin B12 Analogues)
Nature has provided inspiration for the development of novel catalytic systems. Vitamin B12 (cobalamin), a naturally occurring cobalt complex, has been a focal point for the development of bio-inspired catalysts for various organic transformations, including olefin formation. unl.eduresearchgate.netrsc.org The catalytic activity of vitamin B12 stems from the versatile redox chemistry of its central cobalt ion. researchgate.netrsc.org
In the context of olefin synthesis, vitamin B12 analogues have been employed as catalysts for the dehydrohalogenation of alkyl halides. The proposed mechanism involves the reduction of the Co(III) center of the vitamin B12 analogue to the "supernucleophilic" Co(I) state. researchgate.netrsc.org This Co(I) species then reacts with an alkyl halide in an oxidative addition step to form an alkyl-cobalt(III) intermediate. rsc.org Subsequent β-hydride elimination from this intermediate releases the olefin product and a cobalt(III)-hydride species. unl.edu The Co(III)-hydride can then be reduced back to the active Co(I) state, completing the catalytic cycle. This biomimetic approach often proceeds under mild conditions and offers an alternative to traditional dehydrohalogenation methods that require strong bases. unl.edu
Radical Generation from Small Rings for Olefin Reactions
Cobalt(II) complexes have emerged as versatile catalysts in organic synthesis, particularly in reactions proceeding through radical intermediates. A notable application of cobalt(II) catalysis is the generation of carbon-centered radicals from the ring-opening of strained small rings. This strategy provides a unique pathway to functionalize molecules through subsequent reactions with olefins. While a specific system designated as "Cobalt(2+);prop-1-ene" is not prominently described as a distinct catalyst, the principles of cobalt(II)-mediated radical generation from small rings and their subsequent reactions with olefins like prop-1-ene are well-documented in the context of broader catalytic systems, such as those involving cobalt(II)-porphyrin complexes.
A key strategy for generating radicals using cobalt catalysts involves a strain-release mechanism. For instance, cobalt has been shown to catalyze the carbon-carbon bond cleavage of alkylidenecyclopropanes (ACPs). This process is initiated by the radical-type addition of an organocobalt(III) complex to the ACP, followed by β-carbon elimination and homolysis of the cobalt-carbon bond. This cobalt-mediated ring-opening represents a distinct method for producing carbon-centered radicals, which can then participate in various transformations, including aromatic C–H functionalization. nih.gov
In a different approach, cobalt-catalysis, particularly inspired by vitamin B12, can be used for the ring-opening of oxetanes to generate alkyl radicals. acs.org This method allows for the formation of nucleophilic carbon-centered radicals that can subsequently react with electron-deficient olefins in Giese-type additions or participate in cross-electrophile coupling reactions. acs.org
The reactivity of radicals generated from these ring-opening processes with olefins is a cornerstone of this methodology. For example, in cobalt(II)-porphyrin-mediated cyclopropanation reactions, a 'cobalt carbene radical' is initially formed. This radical species then adds to the double bond of an olefin, such as propene, styrene, or methyl acrylate, to form a γ-alkyl radical intermediate. This intermediate subsequently undergoes a nearly barrierless ring-closure to yield the cyclopropane product. nih.govacs.org Density functional theory (DFT) calculations have supported this stepwise radical mechanism. nih.govacs.org
The efficiency and selectivity of these reactions are influenced by the nature of the cobalt catalyst and the substrates. Research has demonstrated the high activity of Co(II)(por) species in the cyclopropanation of electron-deficient olefins. nih.govacs.org
Below is a data table summarizing the results from a study on cobalt(II)-porphyrin-mediated cyclopropanation of various olefins with ethyl diazoacetate, which proceeds via a radical mechanism.
| Olefin Substrate | Reaction Time (h) | Conversion (%) | Product(s) | Yield (%) |
|---|---|---|---|---|
| Styrene | 2 | >95 | Ethyl 2-phenylcyclopropane-1-carboxylate | 93 |
| α-Methylstyrene | 2 | >95 | Ethyl 2-methyl-2-phenylcyclopropane-1-carboxylate | 90 |
| 4-Chlorostyrene | 2 | >95 | Ethyl 2-(4-chlorophenyl)cyclopropane-1-carboxylate | 92 |
| Prop-1-ene | 24 | ~50 | Ethyl 2-methylcyclopropane-1-carboxylate | 45 |
| Methyl acrylate | 2 | >95 | Dimethyl 2-vinylcyclopropane-1,1-dicarboxylate | 85 |
Advanced Methodologies in Cobalt Ii ;prop 1 Ene Research
In Situ Spectroscopic Monitoring of Catalytic Cycles
Understanding the dynamic nature of a catalyst during a reaction is paramount. In situ spectroscopy allows researchers to observe catalytic species and intermediates as they form and transform in real-time under actual reaction conditions. This avoids the potential misinterpretations that can arise from analyzing catalysts only before or after a reaction.
In the context of cobalt-catalyzed reactions involving propene, techniques like Fourier-Transform Infrared (FTIR) and UV-Vis spectroscopy are particularly insightful. For instance, in cobalt-catalyzed heterodimerization reactions, in situ IR spectroscopy can continuously monitor the concentrations of reactants and products. nih.gov This method has been used to study the dimerization of methyl acrylate (B77674) and dienes, revealing reaction kinetics, identifying product inhibition, and clarifying the role of different cobalt species. nih.gov Such studies can track the transformation of a Co(II) precatalyst into a catalytically active Co(I) species, a crucial step that often causes an initial induction period in the reaction. nih.gov
In situ UV-Vis spectroscopy is also employed to analyze the different cobalt species present in solution during catalyst activation. nih.gov By simulating the catalytic conditions, researchers can distinguish between the spectra of the initial Co(II) complex, such as (dppp)Co(II)Br₂, and the reduced Co(I) species that are the true catalysts. nih.gov Furthermore, in situ FTIR has been instrumental in monitoring cobalt-catalyzed hydroformylation, where the sensitive detection of organometallic species like metal carbonyl and hydride complexes provides deep mechanistic insights. acs.org These techniques are powerful enough to be applied in both batch reactors and continuously operated miniplants, bridging the gap between laboratory-scale discovery and industrial process optimization. acs.org
Research on metal-organic frameworks (MOFs) supporting Co(II) ions for the oxidative dehydrogenation of propane (B168953) to propene also heavily relies on in situ methods. nih.govresearchgate.net In situ X-ray absorption spectroscopy helps identify the specific cobalt species generated upon activation, explaining differences in catalytic activity and selectivity between catalysts prepared by different methods. nih.govresearchgate.net
Table 1: Application of In Situ Spectroscopy in Cobalt-Propene Systems
| Spectroscopic Technique | System Studied | Key Information Obtained | Reference |
|---|---|---|---|
| In Situ IR Spectroscopy | Cobalt-catalyzed diene-acrylate dimerization | Real-time concentration of reactants/products, reaction kinetics, product inhibition. | nih.gov |
| In Situ UV-Vis Spectroscopy | Activation of (dppp)CoBr₂ catalyst | Identification of Co(II) and active Co(I) species in solution. | nih.gov |
| In Situ X-ray Absorption Spectroscopy | Co(II) on MOFs for propane dehydrogenation | Characterization of active Co species generated during activation. | nih.govresearchgate.net |
| In Situ FTIR (Transmission) | Molecularly-catalyzed hydroformylation | Detection of active and degrading catalyst species (metal carbonyls/hydrides). | acs.org |
Isotopic Labeling and Kinetic Isotope Effect (KIE) Studies
Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the path of atoms through a chemical transformation. symeres.com By replacing an atom with its heavier, stable isotope (e.g., hydrogen with deuterium), researchers can gain insights into bond-breaking and bond-forming steps. When the rate of a reaction changes upon isotopic substitution, this is known as a kinetic isotope effect (KIE), which provides strong evidence for the involvement of that specific bond in the rate-determining step of the reaction. symeres.comrsc.org
In the field of cobalt-catalyzed alkene reactions, deuterium (B1214612) labeling experiments have been fundamental. For example, in the asymmetric hydrogenation of alkenes with cobalt catalysts, deuterium labeling helped establish that 1,2-alkene insertion is the turnover-limiting and enantiodetermining step. nih.gov These studies also revealed a rapid and reversible but unproductive 2,1-insertion pathway, which explained an unusual distribution of isotopes in the final deuterated alkane products. nih.gov This level of detail is crucial for understanding the origins of stereoselectivity. nih.gov
While direct KIE studies on the "Cobalt(2+);prop-1-ene" system are specific, broader research into cobalt-catalyzed reactions of small molecules provides a strong framework. For instance, in the hydroboration of terminal alkynes catalyzed by cobalt, KIE experiments on both the C(sp)-H and B-H bonds were conducted. nih.gov The observed KIE values of ~1.0 suggested that the activation of neither bond was the rate-determining step. nih.gov In other cobalt-hydride systems, inverse KIEs (kH/kD < 1) have been observed, which can be rationalized by a reversible formation of a cage pair before the product-forming step. rsc.org The study of KIE is often complemented by computational chemistry to interpret experimental results that are not straightforward. rsc.org Although a specific project to measure the KIE for CO₂-based hydroformylation using deuterated cyclohexene (B86901) was planned, it highlights the perceived value of this method in understanding complex catalytic cycles. jyu.fi
Table 2: Isotopic Labeling and KIE Findings in Cobalt Catalysis
| Reaction | Isotopic Substitution | Observation / KIE Value | Mechanistic Implication | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation of Alkenes | H₂ vs. D₂ | Unusual isotopic distribution in products | Revealed rapid, reversible 2,1-insertion and turnover-limiting 1,2-insertion. | nih.gov |
| Hydroboration of Terminal Alkynes | C(sp)-H vs. C(sp)-D; HBpin vs. DBpin | kH/kD ≈ 1.07 (C-H); kH/kD ≈ 0.96 (B-H) | Activation of C-H or B-H bond is not the rate-determining step. | nih.gov |
| Metal Hydride H-Atom Transfer (MHAT) | M-H vs. M-D | Inverse KIE (kH/kD = 0.4) in some systems | Suggests reversible formation of a pre-reaction cage pair. | rsc.org |
High-Throughput Experimentation and Data-Driven Catalyst Discovery
The traditional approach to catalyst development often relies on a time-consuming, trial-and-error process. engineering.org.cn High-Throughput Experimentation (HTE) has revolutionized this field by enabling the rapid, parallel execution of large numbers of experiments, dramatically accelerating the discovery of new catalysts and the optimization of reaction conditions. nih.govresearchgate.net When combined with machine learning and data-driven modeling, HTE becomes an even more powerful tool for navigating the vast chemical space of potential catalysts and reaction parameters. chemrxiv.orgacs.org
The development of cobalt catalysts for olefin reactions is an area where these methods are gaining traction. researchgate.net Although the field has been historically dominated by noble metals like rhodium and iridium, there is a strong push to develop catalysts based on more abundant metals like cobalt. acs.org Data-driven analysis of large reaction datasets, including thousands of reactions, allows researchers to identify trends in catalyst performance related to the type of olefin, the ligands used, and the reaction conditions. acs.orgresearchgate.net This knowledge can then be transferred to guide the development of new cobalt-based systems. researchgate.net
For example, HTE has been used to generate and screen libraries of cobalt catalysts for reactions like asymmetric alkene hydrogenation. acs.org By developing versatile cobalt(I) precatalysts, researchers can easily create a diverse array of potential catalysts through ligand substitution and test them in parallel. acs.org In another instance, a Bayesian optimization framework was used to explore over a million potential reaction conditions for a Co(IV)-enamine catalytic system, converging on an optimal setup in just 63 experiments. chemrxiv.org This data-driven strategy not only identified superior conditions but also uncovered unexpected reactivity patterns. chemrxiv.org The combination of HTE with rapid analytical techniques, such as FTIR imaging, allows for the screening of dozens of unique catalysts in a matter of days, providing quick insights into structure-activity relationships. engineering.org.cn
Table 3: Impact of High-Throughput and Data-Driven Methods on Cobalt Catalyst Development
| Methodology | Specific Application | Key Outcome | Reference |
|---|---|---|---|
| Data-Driven Knowledge Transfer | Asymmetric C–H alkylation | Virtual screening of 360 chiral acids led to a new, effective catalyst. | researchgate.net |
| Bayesian Optimization | Co(IV)-enamine catalysis | Optimized a system by exploring >1M conditions with only 63 experiments. | chemrxiv.org |
| HTE Catalyst Libraries | Asymmetric alkene hydrogenation | Enabled rapid generation and screening of diverse bis(phosphine) cobalt(I) catalysts. | acs.org |
| HTE with FTIR Imaging | CO oxidation on cobalt oxide | Evaluated 29 unique cobalt oxide catalysts in under two days. | engineering.org.cn |
Conclusion and Future Perspectives
Current Challenges in Cobalt-Mediated Prop-1-ene (B156429) Catalysis
One of the primary hurdles is catalyst stability . In processes like hydroformylation, cobalt carbonyl catalysts can be sensitive to air and prone to decomposition or leaching from their supports, especially under the harsh reaction conditions often required. core.ac.uk For instance, in liquid-phase hydroformylation, a significant portion of the cobalt can dissolve from the support, diminishing the catalyst's lifespan and complicating product purification. core.ac.uk Similarly, in Fischer-Tropsch synthesis, a process related to hydrocarbon transformations, cobalt-based catalysts can suffer from deactivation. mdpi.com
Furthermore, many cobalt-catalyzed reactions require harsh operating conditions , such as high temperatures and pressures, which not only increases energy consumption but can also lead to safety concerns and the formation of unwanted byproducts. numberanalytics.com Overcoming these challenges is a key focus of ongoing research to make cobalt-catalyzed prop-1-ene transformations more efficient and economically viable.
Emerging Research Directions in Cobalt(II);prop-1-ene Systems
To address the existing challenges, researchers are exploring several innovative avenues in the design and application of cobalt catalysts for reactions involving prop-1-ene.
A major area of development is the synthesis of advanced catalyst structures with tailored ligands . N-heterocyclic carbenes (NHCs) have emerged as a particularly promising class of ligands for cobalt catalysts. nih.govacs.org Cobalt-NHC complexes have demonstrated high activity in a range of reactions, including hydrogenation and hydrofunctionalization of alkenes. nih.govacs.org The steric and electronic properties of NHC ligands can be finely tuned to enhance catalyst stability and control selectivity. nih.gov For example, specific tridentate pincer-type NHC ligands have been shown to be highly effective in the semihydrogenation of alkynes to Z-alkenes. acs.org Similarly, salen-type ligands have been used to create highly active and selective dinuclear cobalt complexes for the copolymerization of propylene (B89431) oxide and carbon dioxide. mdpi.comresearchgate.net
The use of novel catalyst supports is another key research direction. Metal-organic frameworks (MOFs) are being investigated as supports for cobalt catalysts in the oxidative dehydrogenation of propane (B168953). nih.govacs.orgresearchgate.net The well-defined, crystalline structure of MOFs allows for the precise placement and stabilization of cobalt(II) ions, leading to high catalytic activity at milder temperatures. nih.govacs.org Zeolites also serve as effective supports, with the structure of the zeolite and the location of the cobalt species within it significantly influencing the catalyst's activity and selectivity in reactions like the selective catalytic reduction of nitrogen oxides by propene. mdpi.com
Mechanistic understanding through advanced techniques is also driving progress. Computational methods, such as density functional theory (DFT), are being employed to investigate the entire catalytic cycle of reactions like propene hydroformylation. acs.org These studies provide insights into the stability of intermediates and the factors controlling regioselectivity, which can guide the rational design of improved catalysts. acs.org Furthermore, correlating measurable catalyst properties, like metal redox potentials, with catalytic performance is emerging as a powerful tool for predicting and optimizing catalyst activity and selectivity in reactions such as the copolymerization of propene oxide and CO2. nih.gov
Table 1: Performance of Selected Cobalt Catalyst Systems in Prop-1-ene Related Reactions
| Catalyst System | Reaction | Key Findings | Reference |
| (salcy)CoX / [PPN]Cl | Copolymerization of propylene oxide and CO2 | High activity (up to 1100 h⁻¹ turnover frequency) and high regioselectivity. | acs.org |
| Co-SIM+NU-1000 (Co on MOF) | Oxidative dehydrogenation of propane to propene | Active at low temperatures (~200 °C) with high selectivity for propene. | nih.govacs.org |
| (salen-4)[Co(III)TFA]₂ / [PPN]TFA | Copolymerization of propylene oxide and CO2 | Remarkable turnover frequency of up to 735 h⁻¹ and high selectivity for poly(propylene carbonate). | mdpi.comresearchgate.net |
| CoCl₂ / Tridentate NHC ligand | Semihydrogenation of alkynes | Effective for the synthesis of Z-alkenes with high selectivity. | acs.org |
Contributions to Sustainable and Green Chemistry
The development of cobalt-based catalysts for reactions involving prop-1-ene offers significant contributions to the principles of sustainable and green chemistry.
The most prominent contribution is the use of earth-abundant metals . Cobalt is significantly more abundant and less expensive than precious metals like rhodium and palladium, which are often used in similar catalytic transformations. nih.govacs.org Reducing reliance on these scarce and costly metals has both economic and environmental benefits, including mitigating the environmental impact of mining. oup.com
Improving the atom economy of chemical processes is another key aspect. um-palembang.ac.id Catalytic routes are inherently more atom-economical than stoichiometric reactions. um-palembang.ac.id By developing highly selective cobalt catalysts, the formation of byproducts is minimized, leading to less waste and more efficient use of raw materials. rsc.org For example, highly selective hydroformylation directly converts the majority of propene into the desired aldehyde product.
Furthermore, these catalytic systems can contribute to energy efficiency and the utilization of waste streams . The development of catalysts that operate under milder conditions, such as the MOF-supported cobalt catalysts for propane dehydrogenation, reduces the energy input required for the process. nih.govacs.org Additionally, cobalt catalysts are being successfully employed in the copolymerization of epoxides with carbon dioxide, a greenhouse gas, to produce valuable polycarbonates. acs.orgmdpi.comresearchgate.net This provides a pathway for valorizing a waste product and contributes to carbon capture and utilization strategies. oup.com The drive towards more sustainable chemical manufacturing processes will undoubtedly continue to fuel innovation in the field of cobalt-mediated prop-1-ene catalysis.
Q & A
Q. What are the standard synthetic protocols for preparing cobalt(II)-propene complexes, and how can their purity be verified?
- Methodological Answer : Synthesis typically involves reacting cobalt(II) salts (e.g., CoCl₂) with propene derivatives under inert atmospheres. Solvents like propylene carbonate or ethers ( ) are chosen for their coordinating properties. Purification via recrystallization or column chromatography is critical. Purity verification requires elemental analysis (C/H/N ratios), complemented by spectroscopic techniques (FT-IR for ligand bonding, NMR for structural integrity). Document procedures rigorously, including solvent ratios and reaction times, to ensure reproducibility ( ).
- Example Data Table:
| Parameter | Value/Observation | Method Used |
|---|---|---|
| Yield | 78% | Gravimetric |
| IR ν(C=C) | 1640 cm⁻¹ | FT-IR |
| Elemental Analysis | C: 42.1%, H: 4.8%, N: 0% | CHNS Analyzer |
Q. Which spectroscopic techniques are most effective for characterizing cobalt(II)-propene complexes, and how should data interpretation be approached?
- Methodological Answer : UV-Vis spectroscopy identifies d-d transitions (λmax ~500–600 nm for Co²⁺). FT-IR confirms ligand coordination via shifts in ν(C=C) and ν(Co-N/O). X-ray crystallography provides definitive structural data. For NMR, paramagnetic broadening in ¹H/¹³C spectra may occur; use deuterated solvents and compare with diamagnetic analogs. Cross-reference spectral data with computational predictions (e.g., DFT) to resolve ambiguities ( ).
Q. How does the choice of solvent influence the stability of cobalt(II)-propene complexes during synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., propylene carbonate) enhance Co²⁺ solubility but may compete with propene for coordination. Non-polar solvents (e.g., hexane) reduce side reactions but limit solubility. Conduct kinetic studies in varying solvents to monitor decomposition rates via UV-Vis. Include controls with inert atmospheres to isolate solvent effects ( ).
Advanced Research Questions
Q. What experimental strategies can resolve contradictions between XRD and NMR data in cobalt(II)-propene complex structural analysis?
- Methodological Answer : Discrepancies may arise from dynamic processes (e.g., fluxionality in solution vs. solid state). Use variable-temperature NMR to probe conformational changes. Pair XRD with Extended X-ray Absorption Fine Structure (EXAFS) to assess local coordination geometry. Statistically analyze error margins in bond lengths/angles and compare with computational models ( ).
Q. How can computational methods like DFT be integrated with experimental data to elucidate reaction mechanisms involving cobalt(II)-propene complexes?
- Methodological Answer : Perform DFT calculations to model intermediates and transition states. Compare calculated vibrational spectra (IR) and spin states with experimental data. Use kinetic isotope effects (KIEs) to validate proposed mechanisms. For example, simulate H/D substitution effects on reaction rates and correlate with experimental KIEs ( ).
- Example Workflow:
Experimental Kinetic Data → DFT Transition State Modeling → Energy Barrier Comparison → Mechanism Validation
Q. What methodologies are recommended for comparative studies of catalytic activity between cobalt(II)-propene and analogous transition metal complexes?
- Methodological Answer : Design a standardized catalytic test (e.g., olefin hydrogenation) under controlled conditions (temperature, pressure, substrate ratios). Use gas chromatography (GC) or in situ IR to monitor conversion rates. Normalize activity by surface area (BET) or metal loading (ICP-MS). Include error bars for triplicate runs and statistically assess significance via t-tests ( ).
Q. How should researchers address conflicting data in stability studies of cobalt(II)-propene complexes under oxidative conditions?
- Methodological Answer : Replicate experiments with controlled O₂ levels (e.g., glovebox vs. ambient conditions). Use cyclic voltammetry to identify redox potentials and correlate with decomposition pathways. Combine thermogravimetric analysis (TGA) with mass spectrometry (MS) to track gaseous byproducts. Cross-validate with computational predictions of oxidative stability ( ).
Methodological Best Practices
- Data Contradiction Analysis : When conflicting data arise (e.g., XRD vs. NMR), systematically rule out variables like sample purity, measurement artifacts, and environmental conditions. Use tiered validation: repeat experiments → apply orthogonal techniques → consult computational models ().
- Reproducibility : Document all experimental parameters (solvent batches, instrument calibration) in supplementary materials. Follow journal guidelines for detailed methodology sections ().
- Literature Review : Prioritize peer-reviewed articles from databases like SciFinder or Web of Science. Avoid non-academic sources ().研一科研小白如何调研科研方向?如何找综述文章?中科院学长来手把手教你!| 如何确定研究方向 | 研一科研进展 | 研一迷茫24:29

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

